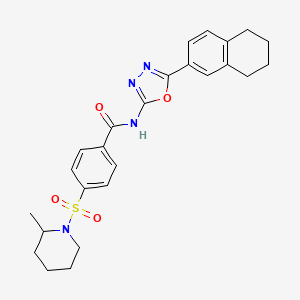

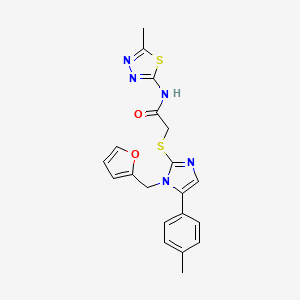

![molecular formula C19H12ClN3O5S3 B2396254 N-(3-(benzo[d]thiazol-2-iltio)-4-hidroxifenil)-4-cloro-3-nitrobencenosulfonamida CAS No. 361179-62-6](/img/structure/B2396254.png)

N-(3-(benzo[d]thiazol-2-iltio)-4-hidroxifenil)-4-cloro-3-nitrobencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Specific synthesis details for “N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide” are not available in the retrieved data.Aplicaciones Científicas De Investigación

- Hallazgos de Investigación:

- Hallazgos de Investigación:

- Hallazgos de Investigación:

- Hallazgos de Investigación:

- Hallazgos de Investigación:

Actividad Anti-Tubercular

Potencial Antidiabético

Propiedades Antifúngicas

Química Medicinal

Relaciones Estructura-Actividad (SAR)

Mecanismo De Acción

Target of Action

The primary target of this compound is the DprE1 protein . This protein plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound also exhibits inhibitory activity against COX-1 , an enzyme involved in inflammation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . In the case of DprE1, this results in the inhibition of cell wall biosynthesis in M. tuberculosis, leading to the bacterium’s death . For COX-1, the compound’s binding prevents the conversion of arachidonic acid to prostaglandins, thus reducing inflammation .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis by inhibiting DprE1 . This leads to the death of the bacterium, thereby exerting an anti-tubercular effect . Additionally, by inhibiting COX-1, the compound disrupts the arachidonic acid pathway, reducing the production of prostaglandins and thus alleviating inflammation .

Result of Action

The compound’s action results in the death of M. tuberculosis cells due to the disruption of cell wall biosynthesis . This makes it a potential candidate for the treatment of tuberculosis . Additionally, the compound’s inhibition of COX-1 leads to a reduction in inflammation, suggesting potential anti-inflammatory properties .

Análisis Bioquímico

Biochemical Properties

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The compound’s interaction with proteins such as tubulin can disrupt microtubule formation, leading to potential anticancer effects . Additionally, it can bind to specific receptors, modulating signal transduction pathways and influencing cellular responses.

Cellular Effects

The effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth . Furthermore, it can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion . The compound’s ability to interact with DNA and RNA can lead to changes in gene expression, affecting protein synthesis and cellular functions . Additionally, it can modulate the activity of transcription factors, influencing the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to metabolic degradation and the development of cellular resistance mechanisms.

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth and reduce bacterial infections without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, while exceeding this dose can lead to adverse effects.

Metabolic Pathways

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, it can influence metabolic flux and alter the levels of key metabolites, affecting cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its intracellular targets. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity. The compound’s localization and accumulation in specific tissues can enhance its therapeutic effects and reduce off-target toxicity .

Subcellular Localization

The subcellular localization of N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, its presence in the nucleus can affect gene expression, while its localization in mitochondria can impact cellular energy metabolism .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClN3O5S3/c20-13-7-6-12(10-15(13)23(25)26)31(27,28)22-11-5-8-16(24)18(9-11)30-19-21-14-3-1-2-4-17(14)29-19/h1-10,22,24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCRIHMGSREZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClN3O5S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

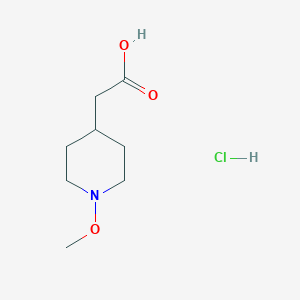

![Tert-butyl 1-oxo-3,4,6,7-tetrahydrofuro[3,4-c]pyridine-5-carboxylate](/img/structure/B2396173.png)

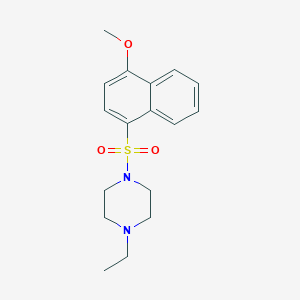

![1-[(3-Chlorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2396182.png)

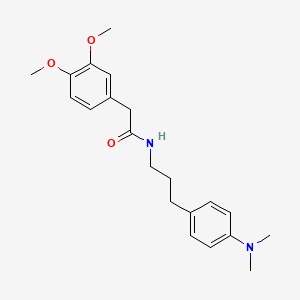

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2396194.png)